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molecular formula C5H5NO3 B8805539 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione CAS No. 51440-82-5

4-Methyl-2H-1,3-oxazine-2,6(3H)-dione

Cat. No. B8805539
M. Wt: 127.10 g/mol
InChI Key: OIAKGMHQBFLCTH-UHFFFAOYSA-N
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Patent
US07943614B2

Procedure details

At room temperature, to a mixture of 44.8 g of citraconic anhydride and 60 ml of chloroform was added 50.0 g of trimethylsilylazide. The mixture was stirred at 50 to 60° C. for 5 hours. After the reaction mixture was cooled with an ice, 25.0 g of ethanol was added, followed by further stirring for 30 minutes. The resulting solid was collected by filtration, and washed with a mixed solvent of chloroform and ethanol to obtain crude 4-methyl-2H-1,3-oxazine-2,6-(3H)-dione represented by the formula:
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH:4]=[C:2]1[CH3:3].C(Cl)(Cl)Cl.C[Si]([N:17]=[N+]=[N-])(C)C>C(O)C>[CH3:3][C:2]1[NH:17][C:1](=[O:8])[O:7][C:5](=[O:6])[CH:4]=1

Inputs

Step One
Name
Quantity
44.8 g
Type
reactant
Smiles
C1(\C(\C)=C/C(=O)O1)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50 to 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by further stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with a mixed solvent of chloroform and ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1NC(OC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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